molecular formula C6H7IN2O B11863680 (4-Amino-5-iodopyridin-3-yl)methanol

(4-Amino-5-iodopyridin-3-yl)methanol

Cat. No.: B11863680
M. Wt: 250.04 g/mol
InChI Key: PLHPTJGXMVNHHX-UHFFFAOYSA-N
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Description

(4-Amino-5-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol It is characterized by the presence of an amino group, an iodine atom, and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-iodopyridin-3-yl)methanol typically involves the iodination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-iodopyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-5-iodopyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Amino-5-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-5-bromopyridin-3-yl)methanol
  • (4-Amino-5-chloropyridin-3-yl)methanol
  • (4-Amino-5-fluoropyridin-3-yl)methanol

Comparison

Compared to its analogs, (4-Amino-5-iodopyridin-3-yl)methanol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the larger atomic radius of iodine compared to other halogens can affect the compound’s steric properties and overall molecular conformation .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

(4-amino-5-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H7IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

PLHPTJGXMVNHHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)N)CO

Origin of Product

United States

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